Famciclovir Impurity 8
Overview
Description
Famciclovir is a prodrug of penciclovir with higher oral bioavailability . It is a guanine analogue used to treat herpes virus infections .
Synthesis Analysis
Famciclovir is the diacetyl 6-deoxy analog of penciclovir . Biocatalytic methods have been applied to the production of FDA-approved anti-viral drugs and their intermediates .Molecular Structure Analysis
Famciclovir is 2-Amino-9H-purine in which the hydrogen at position 9 is substituted by a 4-acetoxy-3-(acetoxymethyl)but-1-yl group .Chemical Reactions Analysis
Famciclovir was found to degrade significantly in oxidative, acid and base degradation conditions and mildly in hydrolytic degradation conditions .Scientific Research Applications
Viral Replication in Chronic Hepatitis B : Famciclovir demonstrates a significant impact on the replication of the hepatitis B virus. A study found that a course of oral Famciclovir led to a substantial reduction in HBV DNA levels in patients with chronic hepatitis B virus infection (Main et al., 1996).
Impact on Hematopoiesis in Zebrafish Models : Famciclovir has been observed to cause hematopoietic failure by impairing the proliferation of hematopoietic stem and progenitor cells (HSPC) in zebrafish. However, it also showed potential benefits in treating myeloid malignancies in certain zebrafish models (Li et al., 2020).
Dose-Finding Study for Chronic Hepatitis B : Research into various dosages of Famciclovir for chronic hepatitis B has shown that higher doses are more effective in suppressing viral replication and reducing liver enzyme levels (Trépo et al., 2000).
Mode of Action and Conversion to Penciclovir : Famciclovir's conversion into Penciclovir, its active form, plays a critical role in its antiviral action. This process has been detailed in research focusing on its biochemical pathway (Hodge, 1993).
Treatment Efficacy for Herpes Zoster and Genital Herpes : Famciclovir's effectiveness in treating herpes zoster and genital/orolabial herpes has been comprehensively reviewed. The drug is comparable to other antivirals in efficacy and is well tolerated by patients (Simpson & Lyseng-Williamson, 2006).
Famciclovir's Role in Hematopoiesis and Hepatitis B Treatment : Studies have explored Famciclovir's impact on hematopoiesis and its potential application in managing hepatitis B virus infection, emphasizing its efficacy and safety (Mubareka et al., 2010).
Clinical Experience in Hepatitis B Virus Post-Transplantation : Clinical experiences with Famciclovir in preventing recurrent HBV in post-transplantation scenarios indicate its potential benefits and challenges, including resistance due to mutations in the HBV polymerase gene (Bartholomeusz et al., 1997).
Aldehyde Oxidase in Famciclovir to Penciclovir Conversion : Aldehyde oxidase plays a significant role in converting Famciclovir to Penciclovir in human liver, a crucial step in its activation as an antiviral agent (Clarke et al., 1995).
Antiviral Activities and Pharmacokinetics in Ducks : The effectiveness of Famciclovir against duck hepatitis B virus (DHBV) was demonstrated, indicating a broader potential application against other hepatitis viruses (Tsiquaye et al., 1996).
Treatment of Hepatitis B Infection Post-Liver Transplantation : Famciclovir has shown promising results in treating hepatitis B infection following liver transplantation, with a significant proportion of patients responding to the treatment (Manns et al., 2001).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[3-(acetyloxymethyl)-4-(2-aminopurin-9-yl)butyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O4/c1-9(20)22-4-3-11(7-23-10(2)21)6-19-8-17-12-5-16-14(15)18-13(12)19/h5,8,11H,3-4,6-7H2,1-2H3,(H2,15,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUXXYGTRYJLJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC(CN1C=NC2=CN=C(N=C21)N)COC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Famciclovir Impurity 8 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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